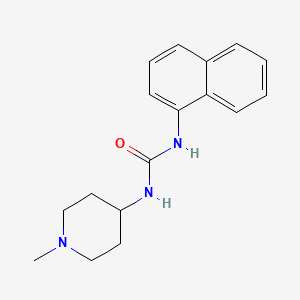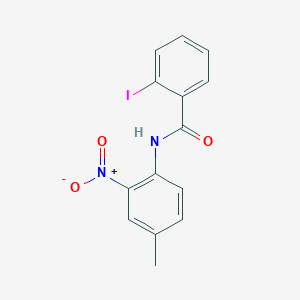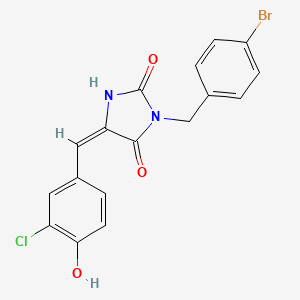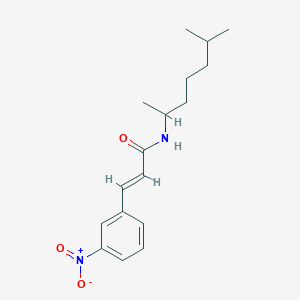
1-(1-Methylpiperidin-4-yl)-3-naphthalen-1-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methylpiperidin-4-yl)-3-naphthalen-1-ylurea is a chemical compound that belongs to the class of urea derivatives This compound is characterized by the presence of a naphthalene ring and a piperidine ring, which are connected through a urea linkage
Mécanisme D'action
Target of Action
The primary targets of N-(1-methyl-4-piperidinyl)-N’-1-naphthylurea are the vascular endothelial growth factor receptor (VEGFR) , epidermal growth factor receptor (EGFR) , and REarranged during Transfection (RET) tyrosine kinases . These receptors play a crucial role in cell proliferation and angiogenesis, which are essential processes for tumor growth and metastasis .
Mode of Action
N-(1-methyl-4-piperidinyl)-N’-1-naphthylurea acts as a kinase inhibitor . It binds to the ATP-binding sites of its target receptors (VEGFR, EGFR, and RET), thereby inhibiting their tyrosine kinase activity . This inhibition prevents the activation of downstream signaling pathways that promote cell proliferation and angiogenesis .
Biochemical Pathways
The compound’s action affects several biochemical pathways. By inhibiting VEGFR and EGFR, it disrupts the VEGF and EGF signaling pathways, respectively, which are involved in promoting angiogenesis and cell proliferation . The inhibition of RET, a receptor often mutated and overexpressed in certain types of thyroid cancers, disrupts its signaling pathway, thereby inhibiting tumor cell proliferation .
Pharmacokinetics
Similar compounds like vandetanib are primarily metabolized by cyp3a4 and flavin-containing monooxygenase enzymes fmo1 and fmo3 . These enzymes play a crucial role in the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, impacting its bioavailability.
Result of Action
The molecular and cellular effects of N-(1-methyl-4-piperidinyl)-N’-1-naphthylurea’s action include the inhibition of tumor cell proliferation and angiogenesis . This results in the reduction of tumor growth and potentially the size of the tumor over time .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methylpiperidin-4-yl)-3-naphthalen-1-ylurea typically involves the reaction of 1-naphthyl isocyanate with 1-methyl-4-piperidinol. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage. The reaction is typically conducted at room temperature, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Methylpiperidin-4-yl)-3-naphthalen-1-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to the formation of various substituted naphthalene or piperidine derivatives .
Applications De Recherche Scientifique
1-(1-Methylpiperidin-4-yl)-3-naphthalen-1-ylurea has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has been studied for its potential biological activities, including its interactions with specific enzymes and receptors. It may serve as a lead compound in drug discovery and development.
Medicine: Research has indicated potential therapeutic applications of the compound, particularly in the treatment of neurological disorders. Its ability to interact with specific molecular targets makes it a candidate for further investigation in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
- 2-(1-Methylpiperidin-4-yl)ethanamine
- 4-(4-Methylpiperidin-1-yl)aniline
Uniqueness
1-(1-Methylpiperidin-4-yl)-3-naphthalen-1-ylurea is unique due to its combination of a naphthalene ring and a piperidine ring connected through a urea linkage. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties. The presence of both aromatic and heterocyclic components allows for diverse interactions and reactivity, making it a valuable compound for various research applications .
Propriétés
IUPAC Name |
1-(1-methylpiperidin-4-yl)-3-naphthalen-1-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-20-11-9-14(10-12-20)18-17(21)19-16-8-4-6-13-5-2-3-7-15(13)16/h2-8,14H,9-12H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTRWZFHJSMZRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-hydroxyphenyl)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}acetamide](/img/structure/B5326889.png)
![2-{[2-(3,5-DIMETHYLPIPERIDINO)ACETYL]AMINO}BENZAMIDE](/img/structure/B5326900.png)
![N-[2-(2-fluorophenoxy)ethyl]-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5326905.png)
![4-cyclobutyl-6-methyl-2-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]pyrimidine](/img/structure/B5326909.png)
![N-{[2-(diethylamino)pyridin-3-yl]methyl}quinoxalin-2-amine](/img/structure/B5326911.png)

![ETHYL 5-(4-BROMOPHENYL)-2-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B5326939.png)
![(4aS*,8aR*)-6-[(3-fluorophenyl)sulfonyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5326948.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(3-methoxypiperidin-1-yl)nicotinamide](/img/structure/B5326951.png)
![N~1~,N~1~-diethyl-N~4~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide](/img/structure/B5326958.png)
![1'-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5326960.png)



